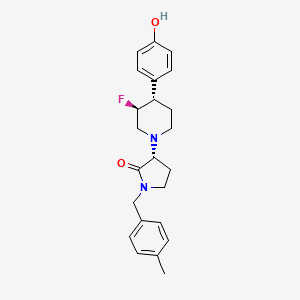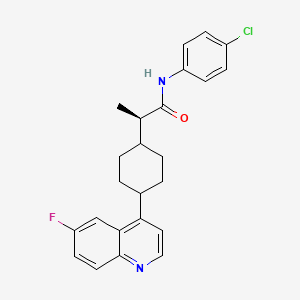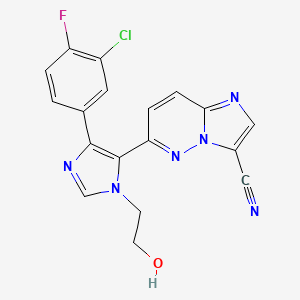
BRD-9526
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD-9526 is a potent and selective Sonic Hedgehog (Shh) inhibitor. The Hedgehog signaling pathway is involved in the development of multicellular organisms and, when deregulated, can contribute to certain cancers, among other diseases.
科学的研究の応用
Biospecimen Research Database (BRD) in Cancer Research
The Biospecimen Research Database (BRD) developed by the National Cancer Institute is a pivotal tool for improving the quality of biospecimens in cancer research. It provides access to peer-reviewed articles that investigate the impacts of biospecimen collection and handling practices on clinical, molecular, and proteomic endpoints. This resource aims to minimize preanalytical variability and improve biospecimen quality, housing over 2,300 articles and 200 standard operating procedures (SOPs) from diverse biobanking institutions (Engel, Greytak, Guan, & Moore, 2016).
Bromodomain (BRD) Protein Structures and Functions
The human bromodomain (BRD) family, comprising 61 BRDs, plays a crucial role in recognizing ε-N-lysine acetylation motifs, a key event in the reading process of epigenetic marks. These domains are vital for specific acetylation-dependent substrate recognition, influencing gene expression regulation. Structural analysis of the BRD family has identified both conserved and family-specific structural features crucial for substrate recognition (Filippakopoulos et al., 2012).
Role of BRD-Containing Proteins in Cancer
BRD-containing proteins, often dysregulated in cancer, are involved in gene fusions creating oncogenic proteins. These proteins selectively bind to acetylated Lys residues, especially in histones, thus regulating gene expression. They are potential targets for small-molecule inhibitors, which has stimulated translational research projects in cancer (Fujisawa & Filippakopoulos, 2017).
BRD-4 Targeting in Live-Cell Imaging and Proteome Profiling
Research on BRD-4, an epigenetic protein, involves using chemical probes for in situ imaging and covalent labeling of endogenous BRD-4 in live mammalian cells. This approach facilitates proteome-wide identification of potential drug targets, including off-targets of specific inhibitors (Li et al., 2014).
Discovery of Small-Molecule Inhibitors for BRD4
A virtual screening approach has been employed to identify inhibitors of BRD4, an epigenetic reader implicated in various diseases. This methodology includes designing substructure queries to compile a set of compounds featuring novel putative lysine mimetics and docking for compound selection. This approach has yielded novel hits and has potential in drug design for targeting BRD proteins (Vidler et al., 2013).
Chemical Probes for Bromodomain Study and Epigenetic Signaling
A set of 25 chemical probes covering 29 human bromodomain targets has been developed. These probes, selective small molecule inhibitors, have been evaluated for their selectivity and utility in studies of muscle cell differentiation and triple negative breast cancer (TNBC). This chemical probe set is a valuable resource for discovering physiological roles of bromodomain proteins in normal and disease states (Wu et al., 2018).
Therapeutic Potential of Bromodomains
Bromodomains (BRDs) perform a key role in translating histone modifications with significant transcriptional consequences. Recent breakthroughs have made the BRD family of reader proteins attractive for drug discovery due to their regulatory roles in gene transcription. This has led to the emergence of small-molecule inhibitors targeting these proteins for therapeutic applications (Prinjha, Witherington, & Lee, 2012).
特性
CAS番号 |
1446352-30-2 |
|---|---|
分子式 |
C26H31Cl2N3O6S |
分子量 |
584.509 |
IUPAC名 |
N-((2R,3S)-2-(((2,4-dichloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocin-10-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C26H31Cl2N3O6S/c1-15-12-31(16(2)14-32)26(34)19-5-4-6-21(29-25(33)17-7-8-17)24(19)37-22(15)13-30(3)38(35,36)23-10-9-18(27)11-20(23)28/h4-6,9-11,15-17,22,32H,7-8,12-14H2,1-3H3,(H,29,33)/t15-,16+,22-/m0/s1 |
InChIキー |
YBAHAAHRDXLORA-DMPWYTOCSA-N |
SMILES |
CN(S(=O)(C1=CC=C(Cl)C=C1Cl)=O)C[C@H]2[C@H](CN(C(C3=CC=CC(NC(C4CC4)=O)=C3O2)=O)[C@@H](CO)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BRD-9526; BRD 9526; BRD9526. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one](/img/structure/B606281.png)
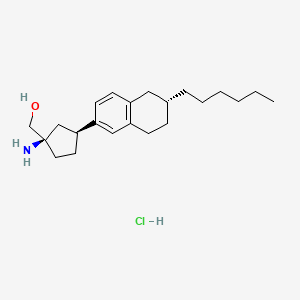
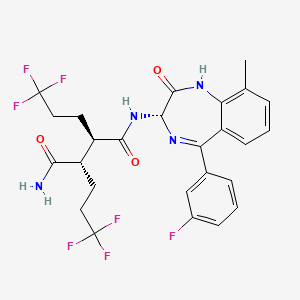
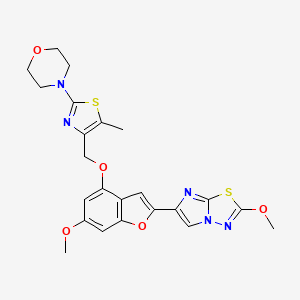
![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)
